molecular formula C6H10N2O3 B8559443 Methyl 3-oxopiperazine-1-carboxylate

Methyl 3-oxopiperazine-1-carboxylate

Cat. No.: B8559443
M. Wt: 158.16 g/mol
InChI Key: KYYLAWXTLYEXAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-oxopiperazine-1-carboxylate is a piperazine derivative featuring a ketone group at the 3-position and a methyl ester at the 1-position. These compounds are critical intermediates in medicinal chemistry, particularly in the synthesis of protease inhibitors, HDAC inhibitors, and PROTACs (Proteolysis-Targeting Chimeras) .

Properties

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

methyl 3-oxopiperazine-1-carboxylate

InChI

InChI=1S/C6H10N2O3/c1-11-6(10)8-3-2-7-5(9)4-8/h2-4H2,1H3,(H,7,9)

InChI Key

KYYLAWXTLYEXAD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCNC(=O)C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs include:

  • tert-Butyl 3-oxopiperazine-1-carboxylate
  • Benzyl 3-oxopiperazine-1-carboxylate
  • (9H-Fluoren-9-yl)methyl 3-oxopiperazine-1-carboxylate
Property Methyl Ester (Hypothetical) tert-Butyl Ester Benzyl Ester Fluorenylmethyl Ester
Molecular Weight ~186.16 (calculated) 200.24 234.26 322.36
Melting Point Not reported 159°C 119°C Not explicitly reported
Ester Group Stability Hydrolytically labile Acid-stable Base-sensitive Acid-labile (FMOC group)
Common Applications Synthetic intermediate HDAC inhibitors Efflux pump inhibitors Peptide synthesis

Key Observations :

  • The tert-butyl group enhances steric bulk and stability under acidic conditions, making it ideal for multi-step syntheses requiring orthogonal protection .
  • The benzyl group offers moderate stability but requires harsher conditions (e.g., hydrogenolysis) for deprotection .
  • The fluorenylmethyl (FMOC) group is widely used in peptide synthesis due to its UV activity and ease of removal under mild basic conditions .

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